Acetyl coenzyme A sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

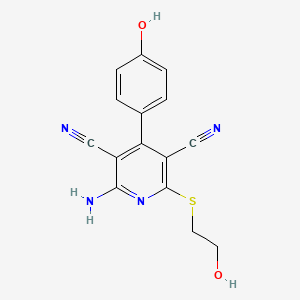

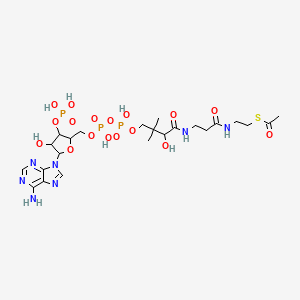

Acetyl coenzyme A sodium salt is a pivotal molecule in cellular metabolism, serving as an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions. It is formed by the oxidative decarboxylation of pyruvate in mitochondria, the oxidation of long-chain fatty acids, or the oxidative degradation of certain amino acids . This compound plays a crucial role in the citric acid cycle (Krebs cycle), lipid biosynthesis, and the synthesis of the neurotransmitter acetylcholine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acetyl coenzyme A sodium salt can be synthesized through the reaction of coenzyme A with acetyl phosphate and phosphotransacetylase . The reaction is typically carried out under controlled conditions to ensure high purity and yield. The product is then purified using ion exchange chromatography .

Industrial Production Methods: In industrial settings, this compound is produced using microbial fermentation processes. Genetically engineered microorganisms are employed to enhance the production yield. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Acetyl coenzyme A sodium salt undergoes various types of reactions, including:

Oxidation: It participates in the oxidation of fatty acids and amino acids.

Reduction: It can be reduced to form other acyl-CoA derivatives.

Substitution: It acts as a substrate for acetyltransferases and acyltransferases in enzymatic acetyl transfer reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include molecular oxygen and specific oxidases.

Reduction: Reducing agents such as NADH or FADH2 are used.

Substitution: Enzymes like acetyltransferases and acyltransferases facilitate these reactions under physiological conditions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Acetyl coenzyme A sodium salt has a wide range of applications in scientific research:

Mecanismo De Acción

Acetyl coenzyme A sodium salt exerts its effects by serving as a carrier of acetyl groups in various biochemical reactions. It acts as a substrate for the synthesis of cholesterol, fatty acids, and other lipids, playing a crucial role in lipid metabolism and membrane biogenesis . Additionally, it is involved in the biosynthesis of neurotransmitters and other important cellular components . The molecular targets and pathways include the citric acid cycle, fatty acid synthesis, and acetylation reactions .

Comparación Con Compuestos Similares

Coenzyme A: A precursor of acetyl coenzyme A, involved in similar metabolic pathways.

Succinyl coenzyme A: Participates in the citric acid cycle and other metabolic processes.

Malonyl coenzyme A: Involved in fatty acid synthesis.

Uniqueness: Acetyl coenzyme A sodium salt is unique due to its central role in both catabolic and anabolic pathways. It serves as a key intermediate in the citric acid cycle, lipid biosynthesis, and the synthesis of neurotransmitters, making it indispensable for cellular metabolism .

Propiedades

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLZBFCDCINBPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N7O17P3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861618 |

Source

|

| Record name | S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} ethanethioate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-6-[2-(4-fluorophenyl)-4-propan-2-ylquinolin-3-yl]oxy-3,5-dihydroxyhexanoic acid](/img/structure/B10770407.png)

![(6R,7R)-1-((4S,5R)-4-Acetoxy-5-methyl-3-methylene-6-phenyl-hexyl)-4,7-dihydroxy-6-(11-phenoxy-undecyloxycarbonyloxy)-2,8-dioxa-bicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10770427.png)

![3-(3-acetylphenyl)-1-[3-[(2R,4S)-2-[(1S)-1-hydroxypropyl]-4-(phenylmethyl)piperidin-1-yl]propyl]urea](/img/structure/B10770433.png)

![[(1S,3R,4aR,7S,8S,8aS)-3-hydroxy-8-[2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10770440.png)

![1-[17-(1,5-Dimethyl-hexyl)-3-hydroxy-4,4,10,13-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,15,16,17-tetradecahydro-cyclopenta[a]phenanthren-14-yl]-ethanone](/img/structure/B10770449.png)

![(Z)-7-[(1R,2S,3S,5S)-3-[(4-iodophenyl)sulfonylamino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10770452.png)

![(3R,5R)-7-[4-(4-fluorophenyl)-2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10770462.png)

![N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B10770494.png)